N-[(3-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide N-[(3-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 953174-04-4
VCID: VC11876507
InChI: InChI=1S/C19H18N2O3/c1-23-17-9-5-6-14(10-17)13-20-19(22)12-16-11-18(24-21-16)15-7-3-2-4-8-15/h2-11H,12-13H2,1H3,(H,20,22)
SMILES: COC1=CC=CC(=C1)CNC(=O)CC2=NOC(=C2)C3=CC=CC=C3
Molecular Formula: C19H18N2O3
Molecular Weight: 322.4 g/mol

N-[(3-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide

CAS No.: 953174-04-4

Cat. No.: VC11876507

Molecular Formula: C19H18N2O3

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(3-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide - 953174-04-4

Specification

CAS No. 953174-04-4
Molecular Formula C19H18N2O3
Molecular Weight 322.4 g/mol
IUPAC Name N-[(3-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Standard InChI InChI=1S/C19H18N2O3/c1-23-17-9-5-6-14(10-17)13-20-19(22)12-16-11-18(24-21-16)15-7-3-2-4-8-15/h2-11H,12-13H2,1H3,(H,20,22)
Standard InChI Key RTBAWGPTSMLSBF-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CNC(=O)CC2=NOC(=C2)C3=CC=CC=C3
Canonical SMILES COC1=CC=CC(=C1)CNC(=O)CC2=NOC(=C2)C3=CC=CC=C3

Introduction

N-[(3-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a complex organic compound with a molecular weight of 322.4 g/mol and a CAS number of 953174-04-4 . This compound combines various functional groups, including an oxazole ring, a phenyl group, and a methoxyphenyl group, which contribute to its unique chemical properties.

Biological and Chemical Applications

While specific biological or chemical applications of N-[(3-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide are not detailed in the current literature, compounds with similar structures often exhibit potential in pharmaceuticals or as intermediates in organic synthesis. The presence of an oxazole ring and aromatic groups suggests potential for biological activity, such as antimicrobial or anticancer properties, although this would require further investigation.

Research Findings and Future Directions

Given the limited availability of specific research findings on N-[(3-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide, future studies could focus on its synthesis optimization, biological screening, and potential applications in medicinal chemistry. The compound's structural complexity and the presence of multiple functional groups make it an interesting candidate for further exploration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator